Tafluposide

Topoisomerase Inhibition DNA Damage Mechanism of Action

Tafluposide addresses the need for topoisomerase inhibitors that circumvent poison-based resistance. Unlike etoposide, this dual topoisomerase I/II catalytic inhibitor impairs enzyme-DNA binding without stabilizing the cleavage complex, producing distinct DNA damage kinetics. • Dual catalytic mechanism: blocks topo I & II DNA binding; no cleavage complex stabilization • Demonstrated synergy: CI=0.49-0.78 with etoposide (AML), CI=0.14-0.79 with cisplatin (ovarian) • In vivo efficacy: tumor regressions in CAKI-1 (renal) & DLD-1 (colon) xenografts (T/C 3-29%, growth delays 1.5-5.6); weak cross-resistance with etoposide, none with topotecan • Phase I clinical stage; supplied with full analytical documentation

Molecular Formula C45H35F10O20P
Molecular Weight 1116.7 g/mol
CAS No. 179067-42-6
Cat. No. B1681876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluposide
CAS179067-42-6
SynonymsTafluposide, F-11782, F 11782, F11782
Molecular FormulaC45H35F10O20P
Molecular Weight1116.7 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
InChIInChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1
InChIKeyRTJVUHUGTUDWRK-CSLCKUBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafluposide: Differentiated Dual Topoisomerase Inhibitor


Tafluposide (CAS 179067-42-6, also known as F 11782) is a synthetic epipodophyllotoxin derivative and a dual catalytic inhibitor of topoisomerases I and II [1]. Unlike conventional topoisomerase poisons such as etoposide, tafluposide impairs enzyme-DNA binding without stabilizing the cleavage complex, representing a mechanistically distinct approach to inducing DNA damage [2]. This compound has demonstrated robust antitumor activity across a panel of human tumor xenografts and has progressed to phase I clinical evaluation, positioning it as a specialized tool for oncology research and development [3].

Mechanism Catalytic dual topoisomerase I/II inhibitor; impairs enzyme-DNA binding
Differentiation Non-poison mode, distinct from etoposide-like cleavage-complex stabilization
Use Context Oncology research models: xenograft, leukemia, combination & resistance studies

Tafluposide vs. Etoposide: Why Substitution Fails


Tafluposide cannot be considered interchangeable with other topoisomerase inhibitors due to fundamental differences in its mechanism of action, resulting cellular response kinetics, and cross-resistance profile. While structurally related to etoposide, tafluposide functions as a catalytic inhibitor of both topoisomerase I and II, impairing enzyme-DNA binding without stabilizing the transient cleavage complex [1]. This contrasts sharply with etoposide, a topoisomerase II poison that acts by stabilizing the cleavage complex [2]. These mechanistic distinctions manifest as different DNA damage kinetics and distinct patterns of synergy and cross-resistance, which have direct implications for experimental design and therapeutic application. The following evidence items provide the quantitative basis for these critical differentiators.

Mechanism mismatch: catalytic inhibitor vs. topoisomerase poison may not reproduce etoposide-like DNA damage response.
Damage kinetics differ: delayed, extensive strand breaks vs. rapid massive damage can alter apoptosis timing and combination windows.
Cross-resistance profile: weak to etoposide and absent with topotecan implies sensitivity patterns may not transfer from poison-based inhibitors.

Tafluposide: Comparative Evidence & In Vivo Performance


Catalytic Inhibition vs. Topoisomerase Poisoning

In a direct head-to-head comparative study, tafluposide (F 11782) was shown to be a catalytic inhibitor of topoisomerases I and II, impairing the binding of the enzyme to DNA without stabilizing the cleavage complex [1]. This contrasts with the established topoisomerase II poison etoposide, which functions by stabilizing the cleavage complex [1].

Inhibition mechanism
Head-to-head
Catalytic inhibitor: impairs enzyme-DNA binding, no cleavage complex stabilization. Etoposide: poison, stabilizes cleavage complex.
Mechanistic distinction relevant for poison-resistance bypass studies
In vitro biochemical/cellular assays, murine & human tumor lines
Topoisomerase Inhibition DNA Damage Mechanism of Action

DNA Damage Kinetics: Delayed vs. Rapid Strand Breaks

A direct comparative study in HL-60 human promyelocytic leukemia cells revealed that tafluposide induces delayed, but extensive, DNA strand breaks, whereas etoposide provokes rapid and massive DNA damage [1]. This difference in kinetics may translate to different cellular outcomes and therapeutic windows.

DNA damage kinetics
Head-to-head
Tafluposide: delayed, extensive strand breaks. Etoposide: rapid, massive DNA damage.
Kinetic difference may impact cellular outcome and combination scheduling interpretation
HL-60 promyelocytic leukemia cells
DNA Damage Apoptosis Cytotoxicity

Cross-Resistance: Weak with Etoposide, None with Topotecan

In an ex vivo study using fresh tumor cells from 84 patients, tafluposide exhibited weak cross-resistance (p<0.05) with the topoisomerase II inhibitor etoposide in acute myeloid leukemia (AML), but showed no correlation (p>0.05) with the effect of the topoisomerase I inhibitor topotecan in either hematological or solid malignancies [1].

Cross-resistance
Head-to-head
Weak cross-resistance with etoposide (p<0.05); none with topotecan. 84 patient tumor samples, ex vivo.
Supports activity in etoposide-resistant model context
Ex vivo AML and solid tumor specimens, 48h–7d exposure
Drug Resistance Acute Myeloid Leukemia Ex Vivo

In Vivo Efficacy: Superior vs. Other Dual Inhibitors

Tafluposide (F 11782) demonstrated significantly superior in vivo antitumor activity compared to three other dual topoisomerase inhibitors (intoplicin, aclarubicin, and TAS-103) when evaluated against murine P388 leukemia and B16 melanoma models [1]. This was a notable finding because F 11782 was generally less cytotoxic than these comparators in vitro, highlighting a disconnect that may be crucial for in vivo applications.

In vivo activity rank
Head-to-head
Reported superior antitumor activity vs. intoplicin, aclarubicin, TAS-103 in P388 leukemia and B16 melanoma models.
Model-response context; in vitro cytotoxicity did not predict in vivo outcome
Murine models; qualitative superiority noted
In Vivo Efficacy Xenograft Models Dual Inhibitors

Xenograft Response: Tumor Regression in Renal & Colon Models

In a panel of human tumor xenografts, tafluposide (F 11782) administered on an intermittent schedule (six administrations over 2 weeks) achieved excellent activity in the CAKI-1 (renal) model, with tumor regressions at the two highest doses, and marked activity against DLD-1 (colon) xenografts, also resulting in regressions at the maximum tolerated dose (MTD) [1]. At optimal doses, significant T/C values ranged from 3 to 29%, with growth delays of 1.5-5.6, and tumor growth inhibition was sustained for >=6 weeks post-implant.

Xenograft response
Reported
T/C 3–29%; growth delay 1.5–5.6; sustained tumor inhibition ≥6 weeks. Regressions in CAKI-1 (renal) and DLD-1 (colon) xenografts.
Supports model-specific endpoint response interpretation
Intermittent dosing schedule, maximum tolerated dose
Xenograft Tumor Regression In Vivo

Combination Synergy: Enhances Etoposide, Synergy with Cisplatin

In vitro combination studies demonstrated that only cotreatment with F 11782 enhanced the cytotoxic activity of etoposide, contrasting with other catalytic inhibitors like ICRF-187 and ICRF-193 which show antagonism with etoposide [1]. Furthermore, true synergism was identified when combining tafluposide with cisplatin in ovarian cancer (combination index (CI)=0.14, 0.79) and with etoposide in AML (CI=0.49, 0.63, 0.78) [2].

Combination synergy (CI)
Head-to-head
Synergy with cisplatin CI=0.14–0.79 (ovarian), with etoposide CI=0.49–0.78 (AML). Enhances etoposide, unlike ICRF-187/193 antagonism.
Combination study context; reported synergy supports research design
In vitro L1210, ovarian lines; ex vivo AML samples
Combination Therapy Synergy Cytotoxicity

Tafluposide: Key Research Applications


Non-Poison Catalytic Topoisomerase Inhibition

Tafluposide is uniquely suited for studies aiming to understand the biological consequences of catalytic topoisomerase inhibition versus poison-based mechanisms. Unlike etoposide, which stabilizes the cleavage complex, tafluposide impairs enzyme-DNA binding [1]. This allows researchers to dissect DNA damage response pathways specific to catalytic inhibition and explore potential advantages in overcoming poison-related resistance.

Synergy in Combination Chemotherapy

Given its demonstrated synergy with etoposide (CI=0.49-0.78 in AML) and cisplatin (CI=0.14-0.79 in ovarian cancer) [1], tafluposide is a valuable tool for designing and testing novel combination regimens. Its ability to enhance etoposide cytotoxicity, in contrast to other catalytic inhibitors that are antagonistic, makes it a particularly interesting partner for established chemotherapeutics [2].

Xenograft Efficacy in Specific Tumors

Tafluposide has demonstrated robust in vivo activity, including tumor regressions, in CAKI-1 (renal) and DLD-1 (colon) xenograft models when administered intermittently [1]. Researchers studying these or related tumor types can utilize tafluposide as a positive control or to benchmark novel agents, leveraging its well-characterized in vivo efficacy profile (T/C 3-29%, growth delays 1.5-5.6) [1].

Resistance Mechanisms & Bypass Strategies

The distinct cross-resistance profile of tafluposide—showing only weak cross-resistance with etoposide in AML and none with topotecan [1]—makes it a powerful probe for studying resistance mechanisms. It can be used to evaluate whether cancer cells resistant to conventional topoisomerase poisons retain sensitivity to catalytic inhibitors, informing strategies to circumvent drug resistance.

Application
Selection Property
Validation Focus
Non-poison topoisomerase inhibition studies
Catalytic inhibition mechanism, enzyme-DNA binding impairment
DNA damage pathway dissection and poison-resistance bypass
Combination chemotherapy research
Synergy profile and etoposide-enhancement vs. other catalytic inhibitors
Combination index validation and cytotoxicity enhancement in target models
Human tumor xenograft studies
In vivo tumor regression and sustained growth inhibition
Model-specific T/C and growth delay endpoint evaluation
Drug resistance & sensitivity profiling
Distinct cross-resistance pattern (weak to etoposide, none to topotecan)
Activity in etoposide- or topotecan-resistant cancer model context

Technical Documentation Hub

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